ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate
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Overview
Description
Ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate, also known as MNBB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a drug candidate. It belongs to the class of benzyl ether derivatives and has been found to exhibit promising biological activity against various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis and protein synthesis. ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has been reported to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects
ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has been found to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has been reported to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit promising biological activity against various diseases. Additionally, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has been found to be stable under various conditions, making it suitable for use in lab experiments. However, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate also has certain limitations. Its mechanism of action is not fully understood, and further studies are required to elucidate its pharmacological properties. Additionally, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has not been extensively studied for its toxicity and safety profile, and further studies are required to assess its potential side effects.
Future Directions
There are several future directions for ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate. Further studies are required to elucidate its mechanism of action and pharmacological properties. Additionally, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate can be further modified to improve its potency and selectivity against specific diseases. Further studies are also required to assess its toxicity and safety profile. ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate can also be used as a lead compound for the development of novel drugs with improved pharmacological properties. Overall, ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has significant potential as a drug candidate, and further studies are required to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate involves the reaction of 4-methoxy-3-nitrobenzyl alcohol with ethyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate as a white crystalline solid. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has been extensively studied for its potential use as a drug candidate against various diseases such as cancer, inflammation, and bacterial infections. Several studies have reported its cytotoxic activity against cancer cell lines such as breast cancer, lung cancer, and colon cancer. ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-3-23-17(19)13-5-7-14(8-6-13)24-11-12-4-9-16(22-2)15(10-12)18(20)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIAEDDARNWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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